[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride
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Overview
Description
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H14F2N2.2HCl and a molecular weight of 237.12 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethylamine as a starting material, which undergoes a nucleophilic substitution reaction with a suitable pyrrolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine
- [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanol
- [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methylamine
Uniqueness
Compared to similar compounds, [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which can enhance its solubility and stability. Additionally, the presence of the difluoroethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-2-1-6(3-10)4-11;;/h6-7H,1-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJQOVEOZKSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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